

The Chemical Architecture of D-Fructofuranose: An In-depth Structural Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *D-fructofuranose*

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Abstract

D-fructofuranose, a key structural isomer of fructose, plays a significant role in various biological processes and is a fundamental component of many carbohydrates. Its five-membered ring structure, analogous to furan, confers unique chemical and physical properties that are of paramount interest in the fields of biochemistry, medicinal chemistry, and drug development. This technical guide provides a comprehensive examination of the chemical structure of **D-fructofuranose**, including its stereochemistry, anomeric forms, and conformational analysis. Detailed quantitative data from spectroscopic and crystallographic studies are presented, alongside methodologies for key structural determination experiments.

Introduction to the Structure of D-Fructofuranose

D-fructose, a ketohexose with the molecular formula C₆H₁₂O₆, exists in solution as an equilibrium mixture of tautomers, including the open-chain keto-form and cyclic pyranose and furanose forms.^{[1][2]} **D-fructofuranose** refers to the five-membered cyclic hemiketal structure of D-fructose.^[1] This ring is formed through an intramolecular nucleophilic attack of the hydroxyl group on carbon 5 (C5) at the ketone carbonyl on carbon 2 (C2).^[3] The resulting furanose ring is a cornerstone of many biologically important molecules, most notably in the disaccharide sucrose, where it is linked to a glucose unit.

The systematic IUPAC name for **D-fructofuranose** is (3S,4S,5R)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol.[4]

Stereochemistry and Anomers

The cyclization of the linear D-fructose molecule to form the furanose ring creates a new stereocenter at the anomeric carbon (C2).[5] This results in the formation of two diastereomers known as anomers, designated as **α-D-fructofuranose** and **β-D-fructofuranose**.[1] These anomers differ only in the configuration of the hydroxyl group at C2.[5]

The stereochemical relationship is defined relative to the configuration of the anomeric carbon and the substituent on C5. The structure of these anomers is commonly visualized using Haworth projections:

- **α-D-Fructofuranose:** In the Haworth projection, the anomeric hydroxyl group on C2 is oriented on the opposite side (trans) of the -CH₂OH group at C5.[1]
- **β-D-Fructofuranose:** The anomeric hydroxyl group on C2 is on the same side (cis) as the -CH₂OH group at C5.[1]

In aqueous solution at equilibrium, D-fructose exists as a mixture of its isomers. The approximate distribution includes ~22.4% **β-D-fructofuranose** and ~6.2% **α-D-fructofuranose**.[6]

Quantitative Structural Data

The precise geometry of the **D-fructofuranose** ring has been elucidated through various analytical techniques, primarily NMR spectroscopy and X-ray crystallography. The following tables summarize key quantitative data for the **α** and **β** anomers of **D-fructofuranose**.

NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of carbohydrates in solution.[7] The chemical shifts (δ) of the carbon and proton atoms are highly sensitive to their local electronic environment, allowing for the differentiation of the various tautomers of fructose.[6]

Table 1: ¹³C NMR Chemical Shifts (ppm) for **D-Fructofuranose** Anomers in D₂O[6][8]

Carbon Atom	α -D-Fructofuranose (δ , ppm)	β -D-Fructofuranose (δ , ppm)
C1	64.0	64.9
C2	104.9	101.9
C3	76.5	79.9
C4	77.8	75.6
C5	81.3	82.2
C6	61.9	62.8

Table 2: 1 H NMR Chemical Shifts (ppm) for **D-Fructofuranose** Anomers in D₂O[2][6]

Proton	α -D-Fructofuranose (δ , ppm)	β -D-Fructofuranose (δ , ppm)
H3	4.12	4.21
H4	4.02	3.92
H5	4.28	4.14
H6a	3.70	3.75
H6b	3.62	3.65

Note: The signals for the protons on C1 and the hydroxyl protons are often complex or exchanged in D₂O and are therefore not always reported with simple chemical shifts.

Experimental Protocols for Structural Elucidation

The determination of the intricate three-dimensional structure of **D-fructofuranose** relies on sophisticated analytical techniques. The following sections provide an overview of the methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful method for the structural analysis of carbohydrates in solution.^[9] One-dimensional (1D) and two-dimensional (2D) NMR experiments provide information on the primary structure, conformation, and dynamics of the molecule.^[10]

Protocol for 1D and 2D NMR Analysis of **D-Fructofuranose**:

- **Sample Preparation:** A sample of 5-25 mg for ¹H NMR or 50-100 mg for ¹³C NMR is dissolved in 0.6-0.7 mL of a deuterated solvent, typically deuterium oxide (D₂O) for high-purity analysis. An internal standard, such as DSS or TSP, may be added for chemical shift calibration.^[1] The solution is vortexed to ensure homogeneity and transferred to an NMR tube.^[6]
- **Data Acquisition:**
 - The NMR tube is placed in a high-field NMR spectrometer (e.g., 500 MHz or higher).
 - The instrument is tuned, and the magnetic field is locked onto the deuterium signal of the solvent.
 - **1D ¹H NMR:** A standard proton spectrum is acquired to identify the chemical shifts and coupling constants of the non-exchangeable protons.
 - **1D ¹³C NMR:** A proton-decoupled carbon spectrum is acquired to determine the chemical shifts of each carbon atom.
 - **2D Correlation Spectroscopy (COSY):** This experiment is performed to establish proton-proton spin-spin coupling networks, allowing for the tracing of connectivity within the sugar ring.
 - **2D Heteronuclear Single Quantum Coherence (HSQC):** This experiment correlates directly bonded proton and carbon atoms, aiding in the definitive assignment of carbon signals.
 - **2D Heteronuclear Multiple Bond Correlation (HMBC):** This experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for identifying connectivity across the glycosidic bond in oligosaccharides and for confirming the overall carbon skeleton.

- Data Analysis:
 - The acquired spectra are processed using appropriate software (e.g., Fourier transformation, phase correction, baseline correction).
 - Chemical shifts are referenced to the internal standard.
 - Signals are integrated to determine the relative proportions of the different anomers in the equilibrium mixture.[2]
 - Coupling constants (J-values) from the ^1H NMR spectrum are analyzed to deduce the stereochemical relationships between adjacent protons, which provides insight into the ring's conformation.[11]

Single-Crystal X-ray Crystallography

X-ray crystallography provides a high-resolution, three-dimensional model of the molecular structure in the solid state.[12]

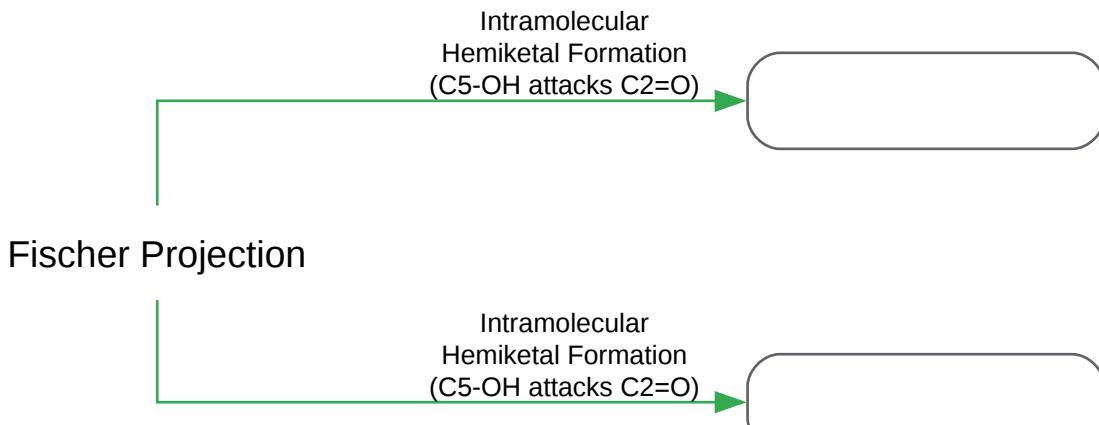
Protocol for Single-Crystal X-ray Diffraction of a Fructose Derivative:

- Crystallization: High-quality single crystals of **D-fructofuranose** or a suitable derivative are grown. This is typically the most challenging step and is often achieved by slow evaporation of a supersaturated solution.[13][14]
- Crystal Mounting: A suitable crystal (typically >0.1 mm in all dimensions) is selected and mounted on a goniometer head.[13]
- Data Collection:
 - The mounted crystal is placed in a diffractometer and exposed to a monochromatic X-ray beam.[15]
 - The crystal is rotated, and the diffraction pattern, consisting of a series of spots (reflections), is recorded on a detector.[12]
 - The intensities and positions of thousands of reflections are collected as the crystal is rotated through various angles.[12]

- Structure Solution and Refinement:
 - The diffraction data is processed to determine the unit cell dimensions and space group of the crystal.
 - The "phase problem" is solved using computational methods (e.g., direct methods or Patterson functions) to generate an initial electron density map.[12]
 - An atomic model is built into the electron density map.
 - The model is refined against the experimental diffraction data to optimize the atomic positions, bond lengths, and bond angles, resulting in a final, high-resolution three-dimensional structure.

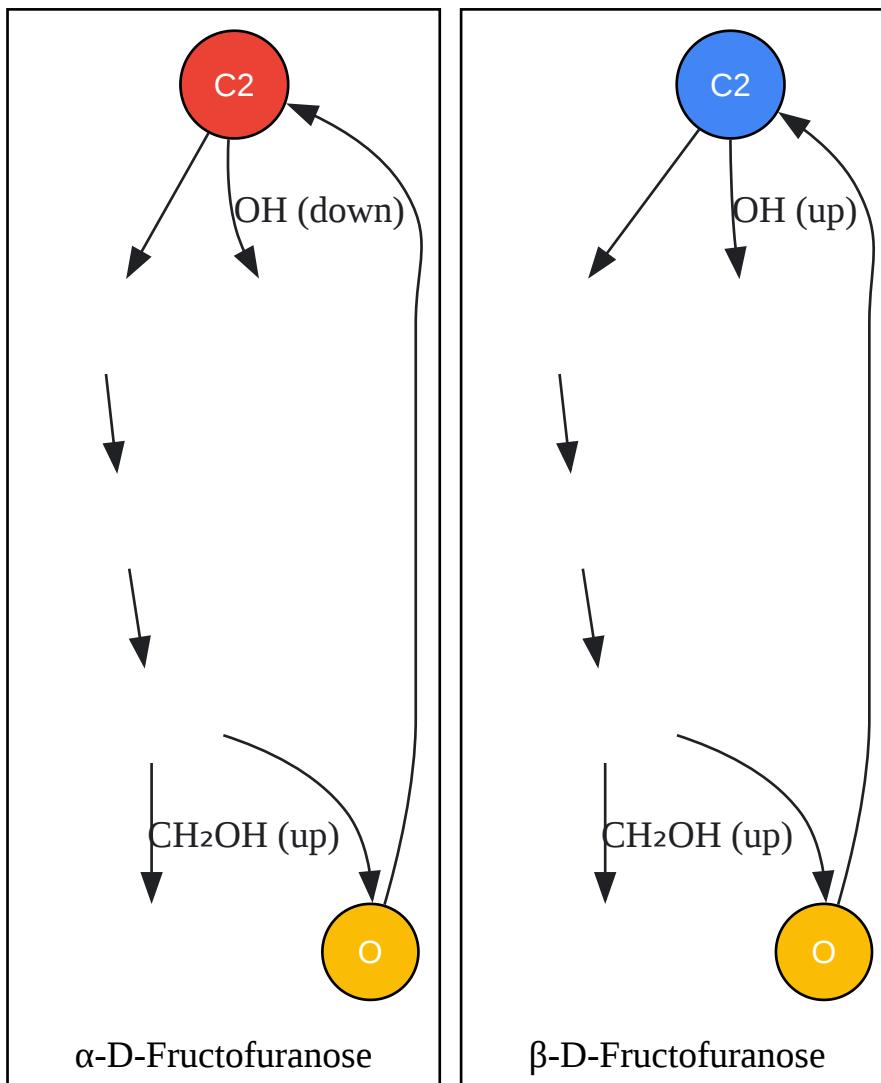
Visualization of D-Fructofuranose Structure

The following diagrams, generated using the DOT language, illustrate the logical relationship in the formation of **D-fructofuranose** from its open-chain form and the structures of its anomers.



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Caption: Formation of α - and β -**D-fructofuranose** from the open-chain form of D-fructose.



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Caption: Haworth projections of **α - and β -D-fructofuranose** anomers.

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- To cite this document: BenchChem. [The Chemical Architecture of D-Fructofuranose: An In-depth Structural Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12894040#what-is-the-chemical-structure-of-d-fructofuranose>]

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